![molecular formula C15H39N3O3Si3 B14392275 1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane CAS No. 88237-51-8](/img/structure/B14392275.png)
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of three trimethylsilyl groups attached to a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane typically involves the reaction of triazinane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
Triazinane+3(CH3)3SiCl→1,3,5-Tris[(trimethylsilyl)oxy]methyl-1,3,5-triazinane+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Various substituted triazinanes depending on the nucleophile used.
Scientific Research Applications
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The pathways involved may include:
Silicon-oxygen bond formation: Leading to the stabilization of the compound.
Hydrophobic interactions: Enhancing the solubility and stability of the compound in non-polar solvents.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Used in the aromatic C-H silylation of arenes.
Tetrakis(trimethylsilyloxy)silane: Used as a precursor in the preparation of nanostructured organosilicon polymer films.
Uniqueness
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its trimethylsilyl groups provide stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
88237-51-8 |
|---|---|
Molecular Formula |
C15H39N3O3Si3 |
Molecular Weight |
393.74 g/mol |
IUPAC Name |
[3,5-bis(trimethylsilyloxymethyl)-1,3,5-triazinan-1-yl]methoxy-trimethylsilane |
InChI |
InChI=1S/C15H39N3O3Si3/c1-22(2,3)19-13-16-10-17(14-20-23(4,5)6)12-18(11-16)15-21-24(7,8)9/h10-15H2,1-9H3 |
InChI Key |
FXVCYLBFHCOZMC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCN1CN(CN(C1)CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


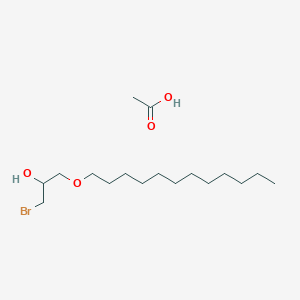
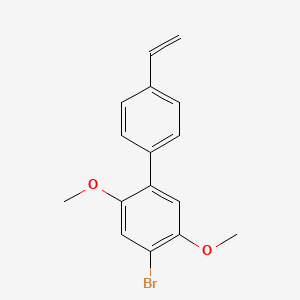
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
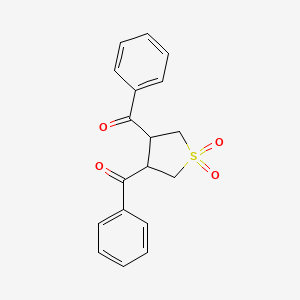
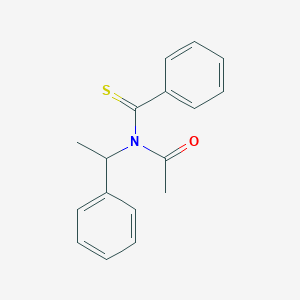
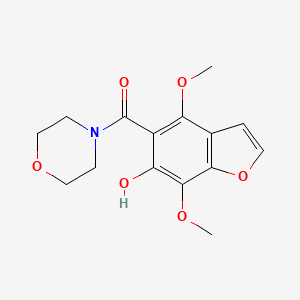
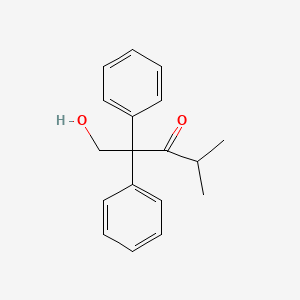
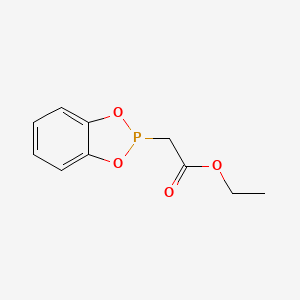
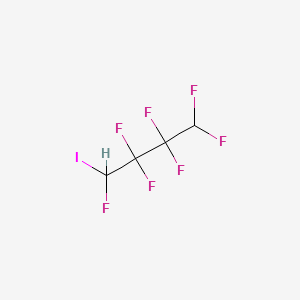
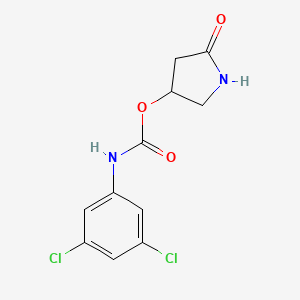
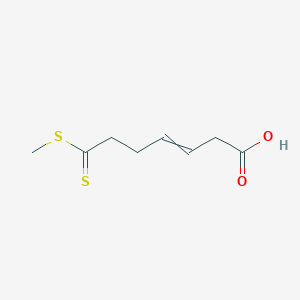
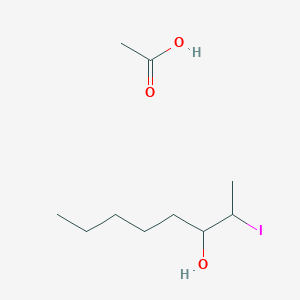
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
